

In-Depth Technical Guide: Spectral Analysis of Dimethyl Octadecylphosphonate (CAS 25371-54-4)

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Compound of Interest		
Compound Name:	Dimethyl octadecylphosphonate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **dimethyl octadecylphosphonate**. Due to the limited public availability of experimental spectra for this specific compound, this guide combines expected spectral characteristics based on its chemical structure with data from analogous compounds and detailed, standardized experimental protocols. This approach offers a robust framework for researchers working with or synthesizing this molecule.

Chemical Structure and Properties

IUPAC Name: 1-dimethoxyphosphoryloctadecane

CAS Number: 25371-54-4

Molecular Formula: C20H43O3P

Molecular Weight: 362.53 g/mol

Appearance: Expected to be a liquid.[1]

Spectral Data Summary



While direct experimental spectra for **dimethyl octadecylphosphonate** are not readily available in public domains, the following tables summarize the expected and analogous spectral data. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **dimethyl octadecylphosphonate** by providing information about the hydrogen, carbon, and phosphorus atoms within the molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~ 3.70	Doublet	6H	P-O-CH₃	The two methoxy groups are chemically equivalent. The signal is split by the phosphorus atom.
~ 1.6 - 1.8	Multiplet	2H	P-CH2-CH2-	Protons on the carbon adjacent to the phosphorus atom.
~ 1.2 - 1.4	Multiplet	30H	-(CH2)15-	Bulk signal from the methylene groups of the long alkyl chain.
~ 0.88	Triplet	3H	-CH2-CH3	Terminal methyl group of the octadecyl chain.



Note: Predicted values are based on typical chemical shifts for long-chain alkyl phosphonates. [2][3][4]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment	Notes
~ 52	P-O-CH₃	Carbon of the methoxy groups, likely showing coupling to phosphorus.
~ 32	-CH2-CH3	Carbon adjacent to the terminal methyl group.
~ 29-30	-(CH ₂) ₁₄ -	Bulk signal from the internal methylene groups of the alkyl chain.
~ 28 (doublet)	P-CH2-CH2-	Carbon directly bonded to the phosphorus atom, showing a large one-bond coupling constant (¹JCP).
~ 22	-CH2-CH2-CH3	Second to last carbon of the alkyl chain.
~ 14	-СН₃	Terminal methyl carbon of the octadecyl chain.

Note: Predicted values are based on typical chemical shifts for long-chain alkyl phosphonates. [5][6][7]

Table 3: Predicted 31P NMR Spectral Data



Chemical Shift (δ, ppm)	Multiplicity	Assignment	Notes
~ +28 to +32	Multiplet	Р	The chemical shift is in the typical range for alkyl phosphonates. The signal will be a multiplet due to coupling with adjacent protons unless proton decoupling is applied.

Note: The predicted chemical shift is based on data for analogous diethyl alkyl phosphonates, which show shifts in this range.[8][9][10]

Infrared (IR) Spectroscopy

FTIR spectroscopy helps identify the functional groups present in the molecule. For **dimethyl octadecylphosphonate**, the spectrum is expected to be dominated by the vibrations of the P=O, P-O-C, and C-H bonds.

Table 4: Expected FTIR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955 - 2850	Strong	C-H stretching (from the octadecyl and methyl groups)
1470 - 1450	Medium	C-H bending (methylene and methyl scissoring)
~ 1250	Strong	P=O stretching (phosphoryl group)
1050 - 1020	Strong	P-O-C stretching (asymmetric and symmetric)
~ 720	Weak	-(CH₂)n- rocking (for n ≥ 4)



Note: Expected absorption bands are based on characteristic vibrational frequencies for alkyl phosphonates.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	lon	Notes
362	[M] ⁺	Molecular ion. Expected to be of low abundance due to fragmentation.
347	[M - CH ₃]+	Loss of a methyl group.
331	[M - OCH ₃] ⁺	Loss of a methoxy radical.
125	[C₂H8O₃P]+	Fragment corresponding to the dimethyl phosphonate headgroup.

Note: Fragmentation patterns are predicted based on the analysis of similar organophosphorus compounds.[12][13][14]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of dimethyl octadecylphosphonate for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[15][16]



- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
 [15]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[15]
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[17][18]
- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[16]

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher corresponding field instrument.
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: Standard proton-decoupled single-pulse experiment.
- Number of Scans: 1024 or more, depending on concentration.



• Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

³¹P NMR Acquisition:

Spectrometer: 162 MHz or higher corresponding field instrument.

Solvent: CDCl₃

Temperature: 298 K

• Pulse Program: Standard proton-decoupled single-pulse experiment.

• Number of Scans: 64-256, depending on concentration.

• Relaxation Delay: 2-5 seconds.

• Spectral Width: -50 to +100 ppm.

Reference: 85% H₃PO₄ as an external standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.[19]
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of the liquid dimethyl octadecylphosphonate sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[19]
- · Acquire the sample spectrum.
- Clean the crystal thoroughly after the measurement.

Instrument Parameters:



- Technique: Attenuated Total Reflectance (ATR).[20]
- Spectral Range: 4000-400 cm⁻¹.[21]
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
 [21]

Mass Spectrometry (MS)

Sample Preparation and Analysis (Electron Ionization - EI):

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
- The sample must be volatile, which is expected for this compound, though heating the inlet may be necessary.
- Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or through a gas chromatograph (GC-MS).

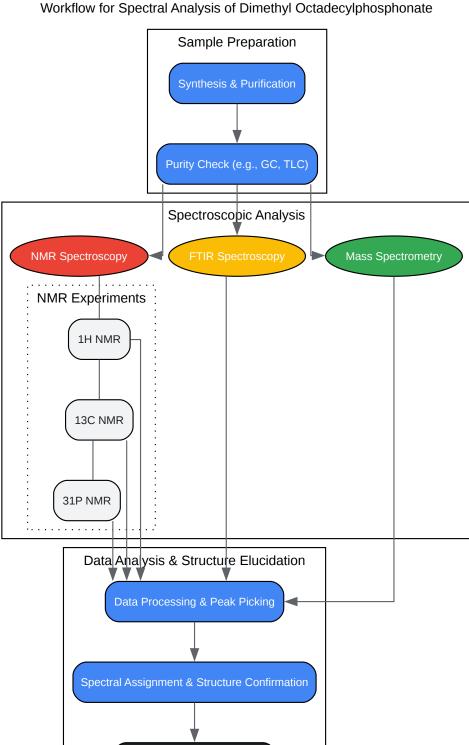
Instrument Parameters (EI-MS):

- Ionization Mode: Electron Ionization (EI).[22][23]
- Electron Energy: 70 eV.[23]
- Ion Source Temperature: 150-250 °C.
- Mass Range: m/z 50-500.
- Scan Speed: 1-2 scans/second.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of **dimethyl octadecylphosphonate**.





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Caption: Logical workflow for the spectral characterization of a compound.

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